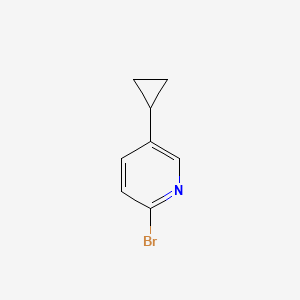

2-Bromo-5-cyclopropylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHBRVOAPMMHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671758 | |

| Record name | 2-Bromo-5-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142197-14-5 | |

| Record name | 2-Bromo-5-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Cyclopropylpyridine and Its Precursors

Established Synthetic Pathways for 2-Bromo-5-cyclopropylpyridine

The creation of the target compound can be approached through several well-documented reaction types in heterocyclic chemistry. These pathways include classical methods like the Sandmeyer reaction and more modern transition-metal-catalyzed approaches.

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a halide via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This method is highly applicable to the synthesis of 2-bromopyridines from their 2-aminopyridine (B139424) precursors. wikipedia.org The reaction proceeds in two main stages: the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a bromide ion, typically catalyzed by a copper(I) salt. byjus.com

Table 1: Representative Conditions for Sandmeyer Bromination of Aminopyridines

| Step | Reagents | Typical Conditions | Purpose |

|---|---|---|---|

| Diazotization | Sodium Nitrite (B80452) (NaNO₂), Hydrobromic Acid (HBr) | 0–5 °C | Conversion of the amino group to a diazonium salt (-N₂⁺). |

| Substitution | Copper(I) Bromide (CuBr) | 0 °C to room temperature | Catalytic displacement of the diazonium group with bromide. |

Grignard reagents are powerful nucleophiles used extensively in organic synthesis for forming carbon-carbon bonds. organic-chemistry.org In pyridine (B92270) chemistry, their application can be nuanced due to the reactivity of the pyridine ring itself. One established approach involves the addition of Grignard reagents to pyridine N-oxides, which can lead to the formation of 2-substituted pyridines. organic-chemistry.orglu.se Another strategy is the enantioselective dearomative alkylation of pyridinium (B92312) ions using Grignard reagents, often catalyzed by a chiral copper(I) complex, to produce chiral dihydro-4-pyridones. nih.govacs.org

A potential, though less direct, pathway to this compound could involve a selective cross-coupling reaction. For instance, starting with a di-halogenated pyridine, such as 2,5-dibromopyridine, one could theoretically perform a selective Grignard exchange or a transition-metal-catalyzed cross-coupling with a cyclopropyl (B3062369) Grignard reagent (cyclopropylmagnesium bromide) to replace one of the bromine atoms with the cyclopropyl group. This approach would depend heavily on the differential reactivity of the bromine atoms at the 2 and 5 positions.

Palladium catalysis has revolutionized the synthesis of complex organic molecules, including halogenated pyridines. nih.gov While often employed for cross-coupling reactions to form C-C bonds (e.g., Suzuki, Heck, Sonogashira reactions), palladium catalysts are also instrumental in C-H activation and halogenation reactions. rsc.orgacs.orgmdpi.com

For the synthesis of this compound, palladium catalysis is more commonly used in the synthesis of its precursors. For example, a palladium-catalyzed Suzuki cross-coupling reaction between 2-amino-5-bromopyridine (B118841) and cyclopropylboronic acid is a key method for preparing the intermediate 2-amino-5-cyclopropylpyridine. mdpi.com However, direct palladium-catalyzed C-H bromination at the 2-position of a 5-cyclopropylpyridine could be a potential modern synthetic route, although specific examples for this substrate are not detailed in the provided search results. The versatility of palladium catalysts also extends to reactions involving 2-bromopyridine-N-oxides with alkynyltriarylborates to form complex intramolecular complexes. acs.org

Beyond the classical methods, modern organic synthesis offers novel strategies that could be applied to the formation of this compound. One such area is the development of metal-free halogenation reactions. For instance, procedures for the one-pot, metal-free conversion of anilines to aryl bromides have been developed, which could potentially be adapted for heterocyclic amines. organic-chemistry.org Additionally, advancements in C-H functionalization could enable the direct introduction of a bromine atom at the 2-position of 5-cyclopropylpyridine, bypassing the need for a pre-installed directing or activating group. These methods, while at the forefront of chemical research, offer more atom-economical and potentially streamlined alternatives to traditional multi-step syntheses.

Synthesis of Key Precursors and Intermediates

The efficient synthesis of this compound is highly dependent on the availability of its key precursor, 2-amino-5-cyclopropylpyridine. The preparation of this intermediate is a critical step that itself involves multiple synthetic transformations.

The most common precursor for the Sandmeyer synthesis of this compound is 2-amino-5-cyclopropylpyridine. The synthesis of this intermediate typically starts from a more readily available compound, 2-amino-5-bromopyridine.

The preparation of 2-amino-5-bromopyridine can be achieved by the regioselective bromination of 2-aminopyridine. chemicalbook.com Reagents such as N-Bromosuccinimide (NBS) in an appropriate solvent like acetonitrile (B52724) are effective for this transformation, yielding the desired product with good regioselectivity. chemicalbook.comguidechem.com

Once 2-amino-5-bromopyridine is obtained, the cyclopropyl group is introduced via a palladium-catalyzed cross-coupling reaction, most commonly a Suzuki coupling. This reaction involves coupling the aryl bromide (2-amino-5-bromopyridine) with a cyclopropylboronic acid or one of its esters in the presence of a palladium catalyst and a base.

Table 2: Example of a Palladium-Catalyzed Suzuki Coupling for Precursor Synthesis

| Component | Example Reagent | Role |

|---|---|---|

| Aryl Halide | 2-Amino-5-bromopyridine | The pyridine backbone to be functionalized. |

| Coupling Partner | Cyclopropylboronic acid | Source of the cyclopropyl group. |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. mdpi.com |

| Base | Potassium Phosphate (K₃PO₄) | Activates the boronic acid and neutralizes the acid generated during the reaction. mdpi.com |

| Solvent | 1,4-Dioxane / Water | Provides the medium for the reaction to occur. |

This two-step sequence—bromination of 2-aminopyridine followed by Suzuki coupling—represents a robust and widely used method for accessing the crucial 2-amino-5-cyclopropylpyridine intermediate.

Synthetic Routes to Halogenated Cyclopropylbenzene and Related Moieties

While the target compound is a pyridine derivative, understanding the synthesis of analogous halogenated cyclopropylbenzenes provides valuable insight into the cyclopropanation step, which can be adapted to heterocyclic systems. A primary method for the synthesis of these compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with cyclopropylboronic acid. tandfonline.comtandfonline.com

Key findings from research in this area indicate that aryl bromides are generally more reactive than aryl chlorides, leading to higher reaction rates and yields. tandfonline.com The choice of catalyst system, particularly the phosphine (B1218219) ligand, is crucial for achieving high efficiency. For instance, the tetraphosphine all-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)-cyclopentane (Tedicyp) in combination with a palladium precursor has been shown to be a very effective catalyst for the coupling of cyclopropylboronic acid with a variety of aryl bromides and chlorides. tandfonline.comresearchgate.net This catalytic system tolerates a wide array of functional groups on the aryl halide, including methoxy, acetyl, and nitro groups. researchgate.net

Another common method for the synthesis of cyclopropane (B1198618) rings is the Simmons-Smith cyclopropanation, which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. For the synthesis of halogenated cyclopropylbenzenes, this would entail the cyclopropanation of a halogenated styrene (B11656) derivative.

Enzyme-catalyzed carbene transfer reactions have also emerged as a method for the enantioselective synthesis of halogenated cyclopropanes, highlighting the advancements in biocatalysis for creating these valuable motifs. researchgate.net

Strategies for Introducing the Cyclopropyl Group onto Pyridine Scaffolds

The most direct and widely employed strategy for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach utilizes a dihalogenated pyridine precursor, most commonly 2,5-dibromopyridine, which is then reacted with cyclopropylboronic acid in the presence of a palladium catalyst. biosynth.com

The site-selectivity of the cross-coupling reaction on dihalopyridines is a critical consideration. In general, for 2,5-dihalopyridines, oxidative addition of the palladium catalyst is favored at the C2 position, which is alpha to the nitrogen atom. nih.gov This inherent preference is attributed to the electronic effects of the nitrogen atom within the pyridine ring, which results in a lower bond dissociation energy for the C2-halogen bond. nih.gov This selectivity allows for the controlled, stepwise functionalization of the pyridine ring.

An alternative precursor for this transformation is 2-bromo-5-iodopyridine. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the 5-position. Following the introduction of the cyclopropyl group, the bromine atom at the 2-position remains for further synthetic manipulations.

Optimization of Reaction Conditions and Process Intensification

To enhance the efficiency, yield, and cost-effectiveness of this compound synthesis, particularly for industrial-scale production, optimization of reaction conditions is paramount. This involves a systematic investigation of catalysts, solvents, temperature, and pressure, as well as strategies to minimize by-products.

Catalysis and Ligand Design for Enhanced Synthesis Efficiency

The choice of the palladium catalyst and the associated ligand is a determining factor in the success of the Suzuki-Miyaura coupling for pyridine-containing molecules. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ bulky and electron-rich phosphine ligands that promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com

For the coupling of heteroaryl halides, ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated exceptional activity, enabling reactions to be performed at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also gained prominence in stabilizing the palladium catalyst and enhancing its reactivity, particularly with less reactive aryl chlorides.

The following table illustrates the effect of different ligands on the Suzuki-Miyaura coupling of aryl halides, which provides a basis for selecting an appropriate system for the synthesis of this compound.

| Catalyst/Ligand System | Substrate | Yield (%) | Reference |

| [Pd(C₃H₅)Cl]₂ / Tedicyp | 4-Bromotoluene | 95 | tandfonline.com |

| Pd(OAc)₂ / SPhos | 2-Chloropyridine (B119429) | High | nih.gov |

| Pd(PPh₃)₄ | 3-Bromopyridine | Good | researchgate.net |

| Pd/IPr | 2,4-Dichloropyridine | Moderate to Good | nih.gov |

Solvent Effects and Reaction Medium Engineering

The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing catalyst solubility, stability, and reactivity, as well as the solubility of reactants and bases. beilstein-journals.orgnih.gov The choice of solvent can significantly impact the reaction rate and, in some cases, the selectivity of the coupling. digitellinc.comresearchgate.net

Aqueous solvent systems, often a mixture of an organic solvent like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) with water, are commonly employed. mdpi.com The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the transmetalation step. nih.gov However, the optimal solvent system is highly dependent on the specific substrates and catalyst used. For instance, in the coupling of chloroaryl triflates, polar aprotic solvents like acetonitrile can favor reaction at the triflate group, while less polar solvents like THF favor reaction at the chloride. nih.gov

The table below shows the impact of different solvents on the yield of a Suzuki-Miyaura coupling reaction.

| Solvent | Base | Yield (%) | Reference |

| Toluene (B28343) | K₃PO₄ | 40 | mdpi.com |

| Acetonitrile | K₃PO₄ | 36 | mdpi.com |

| 1,4-Dioxane | K₃PO₄ | 60 | mdpi.com |

| 1,4-Dioxane/Water | K₂CO₃ | Moderate to Good | mdpi.com |

Temperature and Pressure Optimization for Industrial Scale-Up

Temperature is a critical parameter in controlling the rate and selectivity of the Suzuki-Miyaura reaction. Generally, higher temperatures increase the reaction rate, which can be advantageous for less reactive substrates like aryl chlorides. researchgate.net However, elevated temperatures can also lead to catalyst decomposition and the formation of unwanted by-products. For industrial applications, finding the optimal temperature that balances reaction time, yield, and catalyst stability is crucial for process efficiency and cost-effectiveness. wikipedia.org

The exothermic nature of the Suzuki-Miyaura coupling must also be carefully managed during scale-up to prevent thermal runaway. acs.org Proper heat management and reactor design are essential for maintaining a controlled and safe process. While most Suzuki-Miyaura reactions are conducted at atmospheric pressure, in some cases, the use of sealed vessels can allow for reactions to be run at temperatures above the boiling point of the solvent, which can accelerate the reaction. However, this introduces pressure as a variable that must be carefully controlled for safety.

The following table demonstrates the effect of temperature on reaction conversion in a Suzuki coupling reaction.

| Temperature (°C) | Time (h) | Conversion (%) | Reference |

| 30 | 24 | 20 | researchgate.net |

| 60 | 3 | 75 | researchgate.net |

| 80 | 1 | 90 | researchgate.net |

| 100 | 0.5 | 98 | researchgate.net |

Minimization of By-product Formation and Impurity Control

In the synthesis of this compound via Suzuki-Miyaura coupling, several by-products can form, impacting the purity of the final product and complicating the purification process. A common side reaction is the homocoupling of the boronic acid reagent to form dicyclopropyl, particularly in the presence of oxygen. reddit.com Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize this impurity.

When using dihalogenated precursors like 2,5-dibromopyridine, there is a potential for double coupling, leading to the formation of 2,5-dicyclopropylpyridine. Controlling the stoichiometry of the reactants, with a slight excess of the dihalopyridine, can help to favor the desired mono-coupled product. Additionally, careful control of reaction time and temperature can prevent over-reaction.

Another potential impurity is the debrominated starting material, 5-cyclopropylpyridine, which can arise from a competing hydrodehalogenation pathway. The choice of catalyst, ligand, and base can influence the extent of this side reaction.

Effective impurity control involves a combination of optimizing the reaction conditions to minimize by-product formation and developing robust purification methods. Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization. nih.gov

Advanced Reactivity Studies and Mechanistic Investigations of 2 Bromo 5 Cyclopropylpyridine

Cross-Coupling Reactions Utilizing 2-Bromo-5-cyclopropylpyridine

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. For halo-pyridines like this compound, palladium-catalyzed reactions are particularly effective. These reactions enable the introduction of various functional groups at the bromine-substituted position, leading to a diverse range of derivatives.

Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. nih.gov This method is widely used to form carbon-carbon bonds, creating biaryl compounds, conjugated systems of alkenes, or styrenes. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This step is often the rate-determining step and results in the formation of a palladium(II) intermediate. nih.govlibretexts.org The strength of the carbon-halogen bond influences the ease of this addition. nih.gov For aryl bromides, this oxidative addition typically occurs to a 12-electron monoligated palladium complex. chemrxiv.org

Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound. nih.gov

Reductive Elimination : The final step is the reductive elimination of the coupled product from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govyonedalabs.com

The entire process is a cycle where the palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states. nih.gov

The choice of ligand and catalyst loading are critical parameters that significantly influence the efficiency and scope of Suzuki-Miyaura reactions.

Ligand Systems : Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have demonstrated broad applicability and high activity in Suzuki-Miyaura coupling reactions. nih.govnih.gov These ligands can facilitate reactions at low catalyst loadings and are effective for a wide range of substrates, including heteroaryl systems. nih.gov The use of specific ligands can also influence the regioselectivity of the reaction when multiple reactive sites are present on the substrate. nih.gov N-heterocyclic carbenes (NHCs) are another class of ligands that have been successfully used in these reactions. rsc.org

Catalyst Loading : Efforts are continuously made to develop catalyst systems that are effective at very low loadings to improve the economic and environmental viability of the process. For instance, systems based on SPhos have been shown to be efficient for the cross-coupling of aryl bromides at catalyst loadings as low as 5x10⁻⁴ mol% Pd. nih.gov

Interactive Table: Ligand Systems in Suzuki-Miyaura Reactions

| Ligand | Substrate Type | Catalyst Loading | Key Advantages |

|---|---|---|---|

| SPhos | Aryl bromides, heteroaryl halides | As low as 5x10⁻⁴ mol% | High activity, broad scope, effective for hindered substrates. nih.govnih.gov |

| JohnPhos | Aryl bromides | Not specified | Good for room-temperature reactions. nih.gov |

| RuPhos | Heteroaryl halides | 2-6 mol% | Effective for challenging heterobiaryl couplings. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Aryl halides | 0.057 mmol% | High stability and recyclability. rsc.org |

The Suzuki-Miyaura coupling is known for its broad substrate scope.

Aryl and Heteroaryl Halides : The reaction is applicable to a wide variety of aryl and heteroaryl halides. nih.gov Unprotected nitrogen-rich heterocycles can also be used as substrates under specific conditions. nih.gov The reactivity of the halide generally follows the trend I > Br > Cl. nih.gov

Organoboron Reagents : A diverse range of organoboron reagents, including boronic acids, boronic esters, and organotrifluoroborates, can be employed. yonedalabs.comnih.gov Potassium organotrifluoroborates are particularly advantageous as they are more stable and less prone to protodeboronation. nih.gov

Limitations : While the substrate scope is broad, limitations can arise with particularly sterically hindered substrates or with substrates that are sensitive to the basic reaction conditions. libretexts.org The presence of certain functional groups on either coupling partner can sometimes interfere with the catalytic cycle, leading to lower yields or side reactions.

Regioselectivity : In molecules with multiple halide substituents, the regioselectivity of the Suzuki-Miyaura coupling can often be controlled. The inherent reactivity of different carbon-halogen bonds (I > Br > Cl) is a primary factor. nih.gov For instance, in a molecule containing both a bromo and a chloro substituent, the reaction will preferentially occur at the more reactive bromo position. nih.gov Ligand choice can also play a crucial role in determining the site of reaction. nih.gov Studies on dibromopyridines have shown that coupling often occurs regioselectively at the 2-position. researchgate.net

Stereoselectivity : The Suzuki-Miyaura coupling is generally stereoretentive with respect to the geometry of vinylboronic esters and the stereochemistry of alkylboronic esters. The oxidative addition, transmetalation, and reductive elimination steps all proceed with retention of configuration. libretexts.org When dealing with substrates that can form atropisomers (stereoisomers arising from restricted rotation about a single bond), the reaction conditions can influence the atropselectivity. beilstein-journals.org

Sonogashira Cross-Coupling Reactions with Terminal Alkynes

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkynes.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The mechanism involves a catalytic cycle for palladium, similar to the Suzuki-Miyaura coupling, and a separate cycle for the copper co-catalyst. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Copper-free Sonogashira protocols have also been developed. nih.gov

In the context of this compound, a Sonogashira coupling would involve its reaction with a terminal alkyne to produce a 2-alkynyl-5-cyclopropylpyridine derivative. Studies on similar substrates, such as 2-amino-3-bromopyridines, have demonstrated the successful application of Sonogashira coupling to synthesize various 2-amino-3-alkynylpyridines in good yields. scirp.orgsemanticscholar.org The reaction conditions for these transformations often involve a palladium catalyst like Pd(CF₃COO)₂, a phosphine ligand such as PPh₃, and a copper(I) salt like CuI in a solvent like DMF with an amine base. scirp.org

Interactive Table: Typical Conditions for Sonogashira Coupling of Bromopyridines

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Palladium Catalyst | Pd(CF₃COO)₂, Pd(OAc)₂ | Main catalyst for the cross-coupling cycle. nih.govscirp.org |

| Ligand | PPh₃ | Stabilizes the palladium catalyst. scirp.org |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide. scirp.org |

| Base | Et₃N (Triethylamine) | Neutralizes the HX by-product and facilitates alkyne deprotonation. scirp.org |

| Solvent | DMF (Dimethylformamide) | Provides a suitable reaction medium. scirp.org |

| Temperature | 100 °C | To ensure a reasonable reaction rate. scirp.org |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and functional materials where aryl amines are prevalent structural motifs. wikipedia.org The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction has significantly expanded the possibilities for C-N bond formation, often replacing harsher traditional methods. wikipedia.org

For substrates like this compound, the reaction facilitates the coupling of a wide range of amines at the C2 position. The general transformation involves the reaction of the bromopyridine derivative with an amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base. researchgate.net

Key Components and Conditions:

Catalyst: Palladium complexes, such as Pd(OAc)₂ or [Pd₂(dba)₃], are commonly employed. researchgate.netchemspider.com

Ligand: Electron-rich, bulky phosphine ligands are crucial for catalytic efficiency. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands such as XPhos, have proven effective in the amination of 2-bromopyridines. wikipedia.orgresearchgate.net

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the regeneration of the catalyst. Sodium tert-butoxide (NaOtBu) is the most common choice. researchgate.netchemspider.com

Solvent: Aprotic, nonpolar solvents like toluene (B28343) or dioxane are typically used.

The reaction mechanism is understood to proceed through a well-defined catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine (B92270), coordination and deprotonation of the amine, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.

While palladium catalysis is dominant, copper-catalyzed C-N bond formation reactions also provide a valuable, often more economical, alternative for coupling amines and amides with halopyridines. researchgate.net

| Component | Example Reagents | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic coupling partner |

| Amine | Primary or secondary amines (e.g., Aniline, Morpholine) | Nucleophilic coupling partner |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | XPhos, BINAP, DPPF | Stabilizes catalyst, promotes reaction |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates amine, regenerates catalyst |

| Solvent | Toluene, Dioxane | Reaction medium |

Other Transition Metal-Catalyzed Cross-Coupling Pathways (e.g., Negishi, Stille)

Beyond C-N bond formation, the C-Br bond in this compound is a versatile handle for constructing carbon-carbon (C-C) bonds through various transition metal-catalyzed reactions. The Negishi and Stille couplings are prominent examples, each offering distinct advantages in terms of substrate scope and functional group tolerance. wikipedia.orgwikipedia.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For a substrate like this compound, the reaction would typically involve the preparation of an organozinc reagent followed by its palladium-catalyzed coupling with the bromopyridine. organic-chemistry.orgorgsyn.org The use of tetrakis(triphenylphosphine)palladium(0) is common for coupling with 2-bromopyridines. organic-chemistry.org

The Stille reaction utilizes an organotin (organostannane) reagent to couple with an organic halide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and many are commercially available, making the reaction synthetically convenient. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The reaction has a broad scope, with aryl, vinyl, and acyl halides serving as effective electrophiles. libretexts.org The catalytic cycle for both reactions is similar to the Buchwald-Hartwig amination and proceeds via oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Feature | Negishi Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) |

| Catalyst | Palladium or Nickel | Palladium |

| Advantages | High functional group tolerance; couples sp, sp², sp³ carbons. wikipedia.org | Reagents are stable to air and moisture; broad substrate scope. wikipedia.orglibretexts.org |

| Disadvantages | Organozinc reagents can be moisture-sensitive and may require in situ preparation. | Toxicity and difficulty in removing tin byproducts. organic-chemistry.org |

| Typical Substrate | This compound | This compound |

Nucleophilic Substitution Reactions involving the Bromine Atom

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic property activates the ring, particularly at the C2 and C4 positions, towards nucleophilic aromatic substitution (SₙAr). In this compound, the bromine atom at the C2 position is susceptible to displacement by a variety of nucleophiles.

The SₙAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the bromide ion) to restore aromaticity. nih.gov The rate of these reactions is influenced by the nature of the leaving group, with an order of reactivity for halides often being F > Cl ≈ Br > I. nih.gov

This reactivity allows for the direct introduction of various functional groups at the C2 position. Common nucleophiles include alkoxides, thiolates, and amines. While powerful, this direct substitution pathway can sometimes be competitive with transition metal-catalyzed processes, and the choice of method often depends on the specific nucleophile and desired functional group tolerance. The reaction of benzylic bromides with sodium azide (B81097) to form azides is a classic example of a nucleophilic substitution that can be followed by further transformations. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. libretexts.org However, the pyridine ring is significantly deactivated towards EAS compared to benzene. libretexts.org The electronegative nitrogen atom reduces the electron density of the ring system, making it less susceptible to attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, which further increases the ring's deactivation. libretexts.org

When EAS does occur on an unsubstituted pyridine ring, it preferentially takes place at the C3 and C5 positions. In the case of this compound, the directing effects of the existing substituents must be considered:

Pyridine Nitrogen: Strongly deactivating and directs meta (to C3 and C5).

Bromine (at C2): A deactivating group that directs incoming electrophiles to its ortho and para positions (C3 and C5).

Cyclopropyl (B3062369) (at C5): An activating, ortho, para-directing group that directs to the C4 and C6 positions.

Cyclopropyl Ring-Opening and Rearrangement Reactions

The cyclopropyl group is a strained three-membered ring that, while generally stable, can participate in a variety of ring-opening and rearrangement reactions under specific conditions. rsc.org The unique hybridization of the C-C bonds gives the ring properties of a double bond, making it susceptible to attack by electrophiles, radicals, and certain transition metals. beilstein-journals.orgnih.gov

Potential pathways for the reactivity of the cyclopropyl group in this compound include:

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. rsc.org

Radical-Mediated Ring Opening: Radical initiators can trigger a ring-opening cascade. For instance, a bromine radical can mediate the ring-opening of cyclopropane (B1198618) derivatives. beilstein-journals.orgnih.gov

Transition Metal-Catalyzed Reactions: Palladium and other transition metals can catalyze tandem reactions involving addition to an adjacent functional group followed by ring-opening of the cyclopropyl moiety. nih.gov This reactivity is often controlled by the coordination of the metal to a nearby directing group. nih.gov

These reactions are not typically spontaneous and require specific reagents to overcome the activation energy for cleaving the C-C bonds of the cyclopropane ring.

Exploration of Novel Reaction Mechanisms and Catalytic Cycles

The reactivity of this compound is dominated by transformations involving the carbon-bromine bond, primarily through transition metal-catalyzed cross-coupling reactions. The catalytic cycles for these reactions, such as the Buchwald-Hartwig, Negishi, and Stille couplings, are well-established and share common fundamental steps.

Generalized Catalytic Cycle for Cross-Coupling:

Oxidative Addition: A low-valent metal catalyst (typically Pd(0)) inserts into the carbon-bromine bond of the pyridine ring. This is often the rate-determining step.

Transmetalation (for C-C couplings) or Ligand Exchange/Deprotonation (for C-N couplings): The organometallic coupling partner (e.g., organozinc or organotin) transfers its organic group to the palladium center in a process called transmetalation. wikipedia.org In amination reactions, the amine coordinates to the palladium, followed by deprotonation by a base.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Exploration of novel mechanisms for this compound could involve photoredox catalysis, which uses light to generate radical intermediates for ring-opening or coupling reactions. beilstein-journals.org Additionally, developing catalytic cycles that are more efficient, operate under milder conditions, or utilize more earth-abundant metals (like copper or nickel) remains an active area of research. researchgate.net

Studies on the Reactivity Profile due to Electronegative Substituents

Pyridine Nitrogen: As an integral part of the aromatic ring, the nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect significantly reduces the electron density of the entire ring, deactivating it towards electrophilic attack while simultaneously activating the α (C2, C6) and γ (C4) positions for nucleophilic attack.

Bromine Atom: Located at the activated C2 position, the bromine atom also exerts a strong electron-withdrawing inductive effect. This further increases the electrophilicity of the C2 carbon, making the C-Br bond highly polarized. This polarization facilitates two key reaction types:

Oxidative addition by transition metal catalysts, which is the initiating step for all major cross-coupling reactions.

Nucleophilic aromatic substitution , where the bromide ion acts as an excellent leaving group.

The interplay between these two electronegative substituents concentrates the molecule's reactivity at the C2 position. While the cyclopropyl group at C5 is an electron-donating group that slightly counteracts this deactivation, its influence is not strong enough to override the dominant effects of the nitrogen and bromine. Consequently, the primary reaction pathways for this compound involve transformations at the C-Br bond rather than substitution on the pyridine ring or opening of the cyclopropyl group under standard conditions.

Applications of 2 Bromo 5 Cyclopropylpyridine As a Building Block in Complex Molecule Synthesis

Application in Pharmaceutical Chemistry and Drug Discovery

In the realm of pharmaceutical chemistry, 2-Bromo-5-cyclopropylpyridine serves as a key intermediate in the development of new drugs. pipzine-chem.com Its structural motifs are of significant interest in the creation of novel compounds aimed at specific biological targets. The pyridine (B92270) core is a common feature in many approved drugs, and the addition of a cyclopropyl (B3062369) group can enhance the pharmacological profile of a molecule. pipzine-chem.com

Synthesis of Biologically Active Molecules Incorporating the this compound Scaffold

While detailed public research on specific biologically active molecules synthesized directly from this compound is limited, the general utility of bromo-pyridines in creating such molecules is well-established. The bromine atom allows for the introduction of various functional groups through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the construction of diverse molecular architectures. These reactions are fundamental in medicinal chemistry for generating libraries of compounds for biological screening.

Development of Novel Drug Candidates for Specific Pharmacological Targets

The development of novel drug candidates often relies on the use of unique building blocks to explore new chemical space. This compound is positioned as such a building block. pipzine-chem.com Although specific drug candidates derived from this compound are not extensively documented in publicly available literature, its structural features suggest potential for use in developing agents for a range of diseases. The cyclopropyl group, in particular, is a bioisostere for other chemical groups and can contribute to improved potency and reduced off-target effects.

Synthesis of Intermediates for Therapeutic Agents

This compound is primarily utilized as an intermediate in multi-step synthetic pathways that lead to the final therapeutic agent. pipzine-chem.com Its role is to introduce the 5-cyclopropylpyridine moiety into a larger, more complex molecule. This strategic incorporation is crucial for achieving the desired biological activity and pharmacokinetic properties of the target drug.

Application in Agrochemicals Development

Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the development of new agrochemicals. The pyridine ring is a common scaffold in many successful pesticides and herbicides.

Synthesis of Active Ingredients for Pesticides and Crop Protection Products

The synthesis of active ingredients for modern crop protection products often involves the use of halogenated heterocyclic compounds like this compound. These intermediates are used to construct molecules that can effectively and selectively target pests and diseases while minimizing environmental impact. The specific structural attributes of this compound can contribute to the efficacy and selectivity of the final agrochemical product.

Optimization of Efficacy and Selectivity of Agrochemical Compounds

While substituted pyridines are a well-established class of compounds in the agrochemical industry, specific research detailing the role of this compound in optimizing the efficacy and selectivity of agrochemical compounds is not extensively documented in publicly available scientific literature. The incorporation of a cyclopropyl moiety is a known strategy in medicinal and agrochemical chemistry to enhance metabolic stability and binding affinity, but specific examples directly employing this compound for this purpose in agrochemicals are not readily found.

Utilization in Materials Science and Polymer Chemistry

The application of this compound in the synthesis of advanced organic materials, such as those used in organic electronics or photovoltaics, is not a prominent area of research based on current literature. While bipyridine units are known for their chelating abilities and are used in functional materials, specific examples leveraging the this compound structure for creating materials with tailored electronic or photophysical properties have not been detailed. vu.lt

There is a lack of specific research demonstrating the incorporation of this compound into the backbones or side chains of functional polymers. Similarly, its use as a component in the design of complex supramolecular systems has not been reported in the available scientific literature.

Role as a Versatile Intermediate in General Organic Synthesis

The primary and well-documented application of this compound is its role as a versatile intermediate in organic synthesis. The bromine atom at the 2-position of the pyridine ring provides a reactive site for various cross-coupling reactions, while the cyclopropyl group can influence the electronic properties and steric profile of the resulting molecules.

This compound is a key starting material for the synthesis of a range of more complex heterocyclic compounds, particularly for pharmaceutical applications. Its utility is demonstrated in its reaction via metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.

For instance, it has been used in the synthesis of novel oxadiazolopyridine derivatives which act as inhibitors of Ghrelin O-acyl transferase (GOAT), a target for metabolic diseases. google.com Another documented use involves a nickel-catalyzed cross-coupling reaction with a thiazolo[4,5-b]pyrazin-2-amine (B2408482) derivative, showcasing its role in constructing complex, multi-ring systems of medicinal interest. googleapis.com

| Precursor Compound | Reagents and Conditions | Resulting Compound Class | Reference |

| This compound | Thiazolo[4,5-b]pyrazin-2-amine derivative, NiI₂, Mn powder, 6,6'-dimethyl-2,2'-bipyridine, N,N-dimethylacetamide, 90°C | Substituted thiazolo[4,5-b]pyrazin-2-yl pyridine | googleapis.com |

| This compound | Not specified | Oxadiazolopyridine derivatives | google.com |

The synthesis of this compound itself has been a subject of methodological development, highlighting its importance as a building block. Research has focused on creating efficient pathways to this and related compounds. A notable route involves a non-aqueous Sandmeyer-type reaction to convert 2-amino-5-cyclopropylpyridine into the target 2-bromo derivative. vu.lt

The precursor, 2-amino-5-cyclopropylpyridine, can be synthesized using a standard Suzuki coupling reaction between an aminobromopyridine and cyclopropylboronic acid. vu.lt However, the subsequent conversion to this compound presented challenges. Initial attempts using traditional Sandmeyer conditions (copper(II) bromide and amyl nitrite (B80452) in polar solvents like acetonitrile) led to the formation of undesired by-products. vu.lt This necessitated the development of a modified, non-aqueous procedure to achieve the desired transformation efficiently, thus expanding the toolkit of synthetic methodologies for preparing functionalized pyridine compounds. vu.lt

| Reaction Type | Starting Material | Key Reagents | Product | Reference |

| Suzuki Coupling | Aminobromopyridine | Cyclopropylboronic acid, Pd(OAc)₂, tricyclohexylphosphine, K₃PO₄ | 2-Amino-5-cyclopropylpyridine | vu.lt |

| Sandmeyer-type Reaction | 2-Amino-5-cyclopropylpyridine | Copper(II) bromide, amyl nitrite (in non-aqueous conditions) | This compound | vu.lt |

Computational Chemistry and Spectroscopic Characterization of 2 Bromo 5 Cyclopropylpyridine and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules. Although specific DFT studies on 2-Bromo-5-cyclopropylpyridine are not extensively available in the reviewed literature, valuable insights can be drawn from computational analyses of structurally related compounds, such as other substituted pyridines and cyclopropyl (B3062369) aromatic systems.

The molecular geometry of this compound is determined by the spatial arrangement of its constituent atoms. The pyridine (B92270) ring is an aromatic, planar hexagon. The bromine atom, being a substituent on this ring, will lie in the same plane. The cyclopropyl group, a three-membered carbon ring, attached at the 5-position, introduces a degree of conformational flexibility.

Computational studies on similar cyclopropyl-substituted aromatic compounds suggest that the cyclopropyl group can adopt different orientations relative to the pyridine ring through rotation around the C-C single bond. The two primary conformations are the "bisected" and "perpendicular" forms. In the bisected conformation, one of the C-C bonds of the cyclopropyl ring is coplanar with the pyridine ring. In the perpendicular conformation, the plane of the cyclopropyl ring is orthogonal to the plane of the pyridine ring. The relative energies of these conformers are influenced by steric and electronic effects. For instance, in 2-cyclopropylpyridine, the bisected conformation where the cyclopropyl group points towards the nitrogen atom is found to be the most stable. researchgate.net A similar preference for a bisected conformation is anticipated for this compound, although the presence of the bromine atom might introduce subtle changes to the potential energy surface. DFT calculations would be instrumental in precisely determining the most stable conformer and the rotational energy barriers between different orientations. mdpi.comresearchgate.netuwlax.edupreprints.org

| Parameter | Expected Value/Characteristic |

|---|---|

| Pyridine Ring Geometry | Planar hexagon |

| Bromine Atom Position | Coplanar with the pyridine ring |

| Cyclopropyl Group Conformation | Likely a preferred bisected conformation relative to the pyridine ring |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.orgrsc.orgspectrabase.com The energy and distribution of these orbitals provide insights into the electronic behavior of a molecule.

For this compound, the HOMO is expected to be primarily localized on the electron-rich pyridine ring and potentially the cyclopropyl group, which is known to have π-character and can act as an electron donor. stackexchange.com The LUMO, conversely, is anticipated to be distributed over the pyridine ring, with significant contributions from the carbon atom attached to the electron-withdrawing bromine atom. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The presence of the bromine atom, being electronegative, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The cyclopropyl group, acting as an electron-donating group, would likely raise the energy of the HOMO. DFT calculations would provide precise energies and visualizations of the HOMO and LUMO, allowing for a quantitative assessment of the electronic effects of the substituents on the pyridine ring. researchgate.netnih.gov

| Orbital | Expected Localization | Influence of Substituents |

|---|---|---|

| HOMO | Pyridine ring and cyclopropyl group | Energy raised by the electron-donating cyclopropyl group and lowered by the electron-withdrawing bromine atom. |

| LUMO | Pyridine ring, particularly the C2-Br region | Energy lowered by the electron-withdrawing bromine atom. |

| HOMO-LUMO Gap | Influences chemical reactivity | Modulated by the opposing electronic effects of the bromo and cyclopropyl substituents. |

DFT calculations are widely used to predict various spectroscopic properties with a high degree of accuracy. nih.govstackexchange.comnih.govchemrxiv.orgiku.edu.tr

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govstackexchange.comnih.govchemrxiv.orgiku.edu.tr The predicted spectra can be compared with experimental data to confirm the molecular structure. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the pyridine ring will show distinct signals based on their proximity to the electronegative nitrogen and bromine atoms, and the cyclopropyl group.

IR and Raman Spectroscopy: The vibrational frequencies and intensities of the infrared (IR) and Raman spectra of this compound can also be computed using DFT. mdpi.comnist.govchemicalbook.comchemicalbook.comacs.org These calculations help in the assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C-C and C-N ring stretching, and C-Br stretching. For instance, experimental IR and Raman spectra of the parent compound, 2-bromopyridine (B144113), show characteristic bands for the pyridine ring vibrations and the C-Br stretch. nist.govchemicalbook.comnih.govconferenceworld.in The presence of the cyclopropyl group would introduce additional vibrational modes corresponding to its C-H and C-C stretching and bending vibrations.

| Spectroscopic Technique | Predicted Information | Key Influencing Factors |

|---|---|---|

| ¹H and ¹³C NMR | Chemical shifts and coupling constants | Electronic effects of nitrogen, bromine, and cyclopropyl substituents |

| IR and Raman | Vibrational frequencies and intensities | Characteristic modes of the pyridine ring, C-Br bond, and cyclopropyl group |

DFT calculations are invaluable for studying reaction mechanisms, allowing for the elucidation of reaction pathways and the characterization of transition states. A key reaction for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. nih.govnih.govstackexchange.comchemrxiv.orgpearson.comgovtpgcdatia.ac.indalalinstitute.comresearchgate.netrsc.orguoanbar.edu.iq

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comuoanbar.edu.iq The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a high-energy intermediate known as a Meisenheimer complex. rsc.org DFT calculations can be used to model this reaction pathway by:

Locating the transition state: The geometry and energy of the transition state for the nucleophilic attack can be calculated.

Characterizing the intermediate: The stability of the Meisenheimer complex can be assessed.

Calculating the activation energy: The energy barrier for the reaction can be determined, providing insights into the reaction rate.

These calculations would reveal how the cyclopropyl group at the 5-position influences the reactivity of the C2-Br bond towards nucleophilic attack.

| Reaction Type | Computational Insights |

|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Elucidation of the addition-elimination mechanism, characterization of the transition state and Meisenheimer complex, and calculation of the activation energy. |

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

While computational methods provide theoretical predictions, experimental spectroscopic techniques are essential for the definitive structural elucidation and purity assessment of this compound.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their connectivity. The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically 7-9 ppm). The protons of the cyclopropyl group would appear in the upfield region (typically 0-2 ppm) and would likely show complex splitting patterns due to coupling with each other and potentially with the adjacent pyridine proton. For comparison, the ¹H NMR spectrum of 2-bromo-5-chloropyridine (B189627) and 2-bromo-5-nitropyridine (B18158) show characteristic signals for the pyridine ring protons. spectrabase.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in a different electronic environment. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically 120-150 ppm), with the carbon attached to the bromine atom (C2) being significantly influenced. The carbons of the cyclopropyl group would appear at a much higher field (typically 0-30 ppm). While specific ¹³C NMR data for this compound is not readily available, data for related compounds like 2-bromo-5-methylpyridine (B20793) can provide an estimate of the expected chemical shifts. pearson.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all ¹H and ¹³C signals. stackexchange.comrsc.orgnih.govmdpi.comresearchgate.net

COSY: A COSY spectrum would reveal the correlations between protons that are coupled to each other, helping to establish the connectivity of the protons on the pyridine ring and within the cyclopropyl group. rsc.orgnih.gov

HSQC: An HSQC spectrum correlates directly bonded protons and carbons, allowing for the direct assignment of the carbon signals based on the already assigned proton signals. rsc.orgmdpi.com

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the connectivity between the cyclopropyl group and the pyridine ring, as well as for assigning quaternary carbons (carbons with no attached protons). stackexchange.comrsc.orgmdpi.com

| NMR Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Number and environment of protons, proton-proton coupling | Identification of aromatic and cyclopropyl protons and their connectivity. |

| ¹³C NMR | Number and environment of carbon atoms | Identification of all unique carbon atoms in the molecule. |

| COSY | Proton-proton correlations | Confirming the arrangement of protons on the pyridine ring and cyclopropyl group. |

| HSQC | Direct proton-carbon correlations | Assigning the signals of protonated carbons. |

| HMBC | Long-range proton-carbon correlations | Confirming the attachment of the cyclopropyl group to the pyridine ring and assigning quaternary carbons. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. High-resolution mass spectrometry provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule and its fragments.

For this compound (C₈H₈BrN), the presence of bromine is a key feature in its mass spectrum, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity are separated by two mass-to-charge units (m/z).

The electron ionization (EI) mass spectrum of the related compound 2-bromopyridine shows a top peak at an m/z of 78, corresponding to the pyridyl cation radical after the loss of the bromine atom, and another significant peak at m/z 157, representing the molecular ion. nih.gov Based on this, the fragmentation of this compound is expected to follow similar pathways. The molecular ion peak would be observed at m/z 197/199. Key fragmentation pathways would likely involve the cleavage of the C-Br bond and fragmentation of the cyclopropyl ring.

Expected Fragmentation Pattern:

Loss of Bromine: A primary fragmentation would be the loss of the bromine radical (•Br), leading to a [C₈H₈N]⁺ fragment at m/z 118.

Loss of Cyclopropyl Group: Cleavage of the cyclopropyl group could occur, leading to fragments corresponding to [C₅H₄BrN]⁺.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass of these ions, confirming their elemental formulas.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₉BrN⁺ | 197.9913 |

| [M+Na]⁺ | C₈H₈BrNNa⁺ | 219.9732 |

Infrared (IR) and Raman Spectroscopy

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. conferenceworld.in Ring breathing modes, which are often strong in Raman spectra, are expected around 1000-1050 cm⁻¹. conferenceworld.in C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹.

Cyclopropyl Group Vibrations: The cyclopropyl group has characteristic C-H stretching vibrations just above 3000 cm⁻¹ and CH₂ scissoring vibrations around 1450 cm⁻¹. The ring breathing mode of the cyclopropyl group is also a characteristic feature.

C-Br Vibration: The C-Br stretching vibration is typically found in the lower frequency region of the IR spectrum, generally between 750 and 500 cm⁻¹. conferenceworld.in

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Cyclopropyl C-H Stretch | 3100-2990 | IR, Raman |

| C=C / C=N Ring Stretch | 1600-1400 | IR, Raman |

| CH₂ Scissoring (Cyclopropyl) | ~1450 | IR |

| Pyridine Ring Breathing | 1050-1000 | Raman (strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in publicly available databases, analysis of related structures, such as 2-bromo-5-methylpyridine, provides insight into the expected molecular geometry. researchgate.net The crystal structure of 2-bromo-5-methylpyridine reveals a planar pyridine ring. researchgate.net In the case of this compound, the pyridine ring is also expected to be essentially planar. The cyclopropyl group would be oriented relative to the plane of the pyridine ring.

In the solid state, molecules of 2-bromo-5-methylpyridine are linked by weak C—H···N interactions, forming chains. researchgate.net Similar intermolecular forces, potentially including halogen bonding involving the bromine atom, could be anticipated to play a role in the crystal packing of this compound.

Chromatographic and Separation Science Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analysis and Purification

HPLC and UPLC are indispensable techniques for the analysis and purification of this compound. These methods are widely used to assess the purity of the compound, quantify it in reaction mixtures, and isolate it from byproducts.

Given the structure of this compound, a reverse-phase (RP) HPLC method would be the most common approach. sielc.com In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. For pyridine-containing compounds, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or phosphoric acid to improve peak shape by ensuring the pyridine nitrogen is protonated. sielc.com

UPLC, which utilizes smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC method for this compound would follow similar principles to an HPLC method but with optimized gradient and flow rate parameters for the shorter, more efficient columns.

Table 3: Typical HPLC/UPLC Parameters for Analysis of Bromopyridine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm for HPLC; <100 x 2.1 mm, <2 µm for UPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient elution, starting with a higher percentage of A and increasing B |

| Flow Rate | 0.8-1.2 mL/min (HPLC); 0.3-0.6 mL/min (UPLC) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile byproducts that may be present from the synthesis of this compound. The synthesis of brominated pyridines can sometimes lead to the formation of impurities such as isomers (e.g., 3-bromo-5-cyclopropylpyridine), over-brominated products (dibromocyclopropylpyridines), or byproducts from side reactions.

In the synthesis of the related compound 2-bromopyridine, GC-MS has been used to identify byproducts like 2-chloropyridine (B119429) and 2,5-dibromopyridine. google.com A similar approach would be invaluable for quality control in the production of this compound. The sample is vaporized and separated based on boiling point and polarity on a capillary column, and then the individual components are detected and identified by mass spectrometry.

Other Advanced Analytical Techniques for Characterization

Beyond the primary methods discussed, other advanced analytical techniques are crucial for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum would provide definitive information about the number and connectivity of hydrogen atoms. The aromatic protons on the pyridine ring would appear as distinct doublets or doublets of doublets in the downfield region (typically 7.0-8.5 ppm). The protons of the cyclopropyl group would have characteristic signals in the upfield region (typically 0.5-2.0 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the substituted carbons of the pyridine ring (with the carbon attached to bromine being significantly influenced), and the carbons of the cyclopropyl group.

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared to the calculated theoretical values for the proposed formula (C₈H₈BrN) to confirm its elemental composition and purity. mdpi.com This is a critical step in the characterization of a newly synthesized compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromopyridine |

| 2-chloro-5-trifluoromethyl-pyridine |

| 2-chloropyridine |

| 2,5-dibromopyridine |

| 3-bromo-5-cyclopropylpyridine |

| 3-methylpyridine |

| 3-trifluoromethylpyridine |

| dibromocyclopropylpyridines |

Future Research Directions and Emerging Applications for 2 Bromo 5 Cyclopropylpyridine

Development of Sustainable and Green Synthesis Approaches

The synthesis of specialty chemicals is increasingly scrutinized for its environmental impact, pushing research towards more sustainable methods. Traditional synthetic routes for pyridine (B92270) derivatives can involve hazardous reagents and energy-intensive processes. rasayanjournal.co.in Future research on 2-Bromo-5-cyclopropylpyridine will likely focus on aligning its production with the principles of green chemistry. rasayanjournal.co.in

Key areas for development include:

Alternative Solvents: Moving away from conventional hazardous organic solvents like dichloromethane (B109758) is a primary goal. Research could explore the use of safer, bio-based solvents, water, or supercritical CO2, which offer low toxicity and ease of removal.

Catalytic Methods: Instead of stoichiometric brominating agents, which can generate significant waste, future approaches may utilize catalytic systems that improve atom economy.

Energy Efficiency: Microwave-assisted synthesis and solvent-free reaction conditions are promising avenues. rasayanjournal.co.inmdpi.com These techniques can dramatically reduce reaction times, leading to higher energy efficiency and potentially cleaner reaction profiles with simpler work-up procedures. rasayanjournal.co.inmdpi.com

A comparative table illustrating a hypothetical shift from a traditional to a green synthesis approach is presented below.

| Feature | Traditional Synthesis (Hypothetical) | Green Synthesis (Prospective) |

| Solvent | Chlorinated solvents (e.g., CCl4) | Water, bio-based solvents, or solvent-free |

| Brominating Agent | N-Bromosuccinimide (NBS) in excess | Catalytic bromination with HBr and an oxidant |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Waste Profile | High volume of solvent and byproduct waste | Reduced waste, potential for catalyst recycling |

Exploration of Bio-orthogonal Chemistry and Bioconjugation Strategies

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. wikipedia.org This field has enabled the study of biomolecules in real-time. wikipedia.org While this compound is not inherently bio-orthogonal, its structure is well-suited for modification into a chemical reporter probe.

Future research can leverage the bromo- group as a chemical handle for derivatization. Through well-established cross-coupling reactions, such as the Sonogashira or Suzuki couplings, various bio-orthogonal functional groups can be attached to the pyridine core. biosynth.comsigmaaldrich.com This would transform the molecule into a valuable tool for chemical biology.

Potential modifications and their applications are outlined in the table below.

| Bio-orthogonal Handle to be Attached | Corresponding Bio-orthogonal Reaction | Potential Application |

| Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Labeling of azide-modified proteins, glycans, or nucleic acids. nih.gov |

| Azide (B81097) | Staudinger Ligation or SPAAC | Labeling of alkyne- or phosphine-modified biomolecules. nih.gov |

| Tetrazine | Inverse-electron-demand Diels-Alder (IEDDA) with strained alkenes/alkynes | Rapid and specific labeling of trans-cyclooctene (B1233481) (TCO)-tagged targets. |

| Norbornene | Photo-click chemistry or reaction with tetrazines | Site-specific modification of proteins or other biological macromolecules. wikipedia.org |

Applications in Catalysis and Organocatalysis

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making the compound a candidate for development as a ligand in catalysis. By modifying the molecule at the bromine position, bidentate or pincer-type ligands can be synthesized.

The unique steric and electronic properties conferred by the cyclopropyl (B3062369) group could influence the catalytic activity and selectivity of the resulting metal complexes. Future research may explore the design of novel catalysts based on this scaffold for a range of organic transformations, including:

Cross-coupling reactions

Asymmetric hydrogenation

Oxidation reactions

The development of such catalysts would be a significant contribution to synthetic chemistry, potentially offering new levels of control over chemical reactions.

Design of New Functional Materials and Nanostructures

Pyridine-based molecules are fundamental building blocks in materials science, particularly in the construction of polymers and metal-organic frameworks (MOFs). The structure of this compound offers distinct advantages for creating new functional materials.

Polymer Synthesis: The bromo- group can act as a site for polymerization through cross-coupling reactions, leading to the formation of novel conjugated polymers. The cyclopropyl group could influence the polymer's morphology and electronic properties.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal nodes to form porous MOFs. The cyclopropyl group would project into the pores of the framework, potentially tuning the pore size and influencing the material's adsorption properties for gas storage or separation applications.

Surface Modification: The molecule could be grafted onto surfaces to alter their chemical properties, for example, in the development of new stationary phases for chromatography or as functional coatings.

The potential applications in materials science are summarized below.

| Material Type | Role of this compound | Potential Application |

| Conjugated Polymers | Monomer unit | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Metal-Organic Frameworks | Organic linker | Gas storage, chemical separations, catalysis |

| Functionalized Surfaces | Surface modifier | Chromatography, sensors, anti-fouling coatings |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved reproducibility. researchgate.net This technology is becoming increasingly important in the synthesis of active pharmaceutical ingredients (APIs). mdpi.comnih.gov

Future research will likely focus on adapting the synthesis of this compound and its derivatives to automated flow chemistry platforms. bohrium.com This would be particularly beneficial for:

Handling Hazardous Reagents: Reactions involving reagents like bromine can be managed more safely in the small, contained volumes of a flow reactor.

Process Optimization: Automated platforms allow for rapid screening of reaction conditions (temperature, pressure, stoichiometry) to quickly identify the optimal parameters for yield and purity.

Multi-step Synthesis: Integrating the synthesis into a multi-step flow process would allow for the direct conversion of starting materials into more complex downstream products without the need to isolate and purify intermediates. mdpi.com

A hypothetical flow synthesis could involve an initial bromination step in one reactor module, followed by an in-line purification, and then immediate use in a subsequent cross-coupling reaction in a second reactor module.

Deepening Understanding of Structure-Reactivity Relationships for Rational Design

To fully unlock the potential of this compound, a deeper fundamental understanding of its chemical behavior is required. Future research will likely employ a combination of computational modeling and experimental studies to elucidate its structure-reactivity relationships.

Key areas of investigation would include:

Electronic Effects: Quantifying how the electron-donating or -withdrawing nature of the cyclopropyl group influences the reactivity of the pyridine ring and the carbon-bromine bond.

Steric Hindrance: Mapping the steric profile of the cyclopropyl group and its impact on reaction rates and selectivities, particularly in catalysis and material self-assembly.

Reaction Kinetics: Performing detailed kinetic studies of its key reactions (e.g., Suzuki coupling) to build predictive models for its behavior.

This fundamental knowledge is crucial for the rational design of new catalysts, materials, and biological probes based on the this compound scaffold.

| Parameter to Investigate | Method of Investigation | Purpose |

| Molecular Orbitals / Charge Distribution | Density Functional Theory (DFT) Calculations | Predict sites of electrophilic/nucleophilic attack |

| Bond Dissociation Energy (C-Br) | Computational Chemistry | Assess reactivity in cross-coupling reactions |

| Reaction Rates vs. Substituent | Experimental Kinetic Studies (e.g., NMR, UV-Vis) | Correlate electronic/steric properties with reactivity |

| Coordination Geometry in Metal Complexes | X-ray Crystallography, NMR Spectroscopy | Understand ligand behavior for catalyst design |

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-5-cyclopropylpyridine in a laboratory setting?

- Methodological Answer: Synthesis typically involves introducing the cyclopropyl group to a bromopyridine precursor or brominating a pre-functionalized pyridine. For example, bromination of 5-cyclopropylpyridine derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) may yield the target compound. Analogous methods for brominating pyridine derivatives, such as the bromination of 2-amino-3-methylpyridine to form 2-amino-5-bromo-3-methylpyridine , can inform reaction design. Characterization of intermediates via -NMR and mass spectrometry is critical to confirm regioselectivity.

Q. What purification techniques are effective for isolating this compound, and how can purity be validated?

- Methodological Answer:

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol or dichloromethane/hexane mixtures) are standard methods.

- Validation: High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) can confirm purity. Melting point analysis (if crystalline) and -NMR integration ratios for protons adjacent to bromine (e.g., deshielded aromatic signals) provide additional validation .

Q. What spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer:

- NMR: - and -NMR to identify aromatic protons (e.g., downfield shifts for bromine-adjacent carbons) and cyclopropyl CH groups.

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ~201.00 for [M+H]) .

- IR: Peaks near 600–700 cm (C-Br stretch) and 1600 cm (aromatic C=C) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh) or PdCl(dppf)) paired with ligands that stabilize oxidative addition of the C-Br bond.

- Conditions: Use anhydrous solvents (THF, DMF) and inert atmospheres to prevent dehalogenation. Base choice (e.g., NaCO) impacts coupling efficiency .

- Monitoring: Track reaction progress via TLC or in situ -NMR to detect side products like debrominated species.

Q. What strategies mitigate decomposition or side reactions during storage or reactions of this compound?

- Methodological Answer: